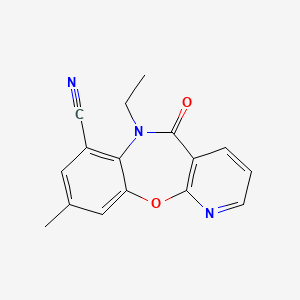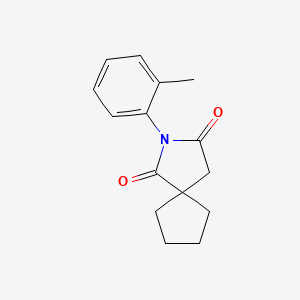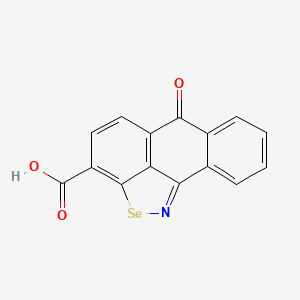
6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- is a chemical compound with the molecular formula C₁₅H₇NO₃Se. It is a derivative of anthracene, incorporating a selenazole ring and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- typically involves the cyclization of anthracene derivatives with selenium-containing reagents. One common method includes the reaction of anthracene-9-carboxylic acid with selenium dioxide (SeO₂) under oxidative conditions. The reaction is carried out in an organic solvent such as acetic acid at elevated temperatures to facilitate the formation of the selenazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the selenium atom or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenol compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving selenium-containing heterocycles.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antioxidant or anticancer properties.
Mecanismo De Acción
The mechanism of action of 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- involves its interaction with molecular targets through its selenium atom and other functional groups. The compound can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6H-Anthra(9,1-cd)isothiazole-3-carboxylic acid, 6-oxo-: Similar structure but contains sulfur instead of selenium.
6H-Anthra(9,1-cd)isooxazole-3-carboxylic acid, 6-oxo-: Contains oxygen instead of selenium.
6H-Anthra(9,1-cd)isotellurazole-3-carboxylic acid, 6-oxo-: Contains tellurium instead of selenium.
Uniqueness
The uniqueness of 6H-Anthra(9,1-cd)isoselenazole-3-carboxylic acid, 6-oxo- lies in its incorporation of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and tellurium analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications .
Propiedades
Número CAS |
6337-10-6 |
|---|---|
Fórmula molecular |
C15H7NO3Se |
Peso molecular |
328.19 g/mol |
Nombre IUPAC |
8-oxo-14-selena-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid |
InChI |
InChI=1S/C15H7NO3Se/c17-13-8-4-2-1-3-7(8)12-11-9(13)5-6-10(15(18)19)14(11)20-16-12/h1-6H,(H,18,19) |
Clave InChI |
WTHVYLOLMZIBJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=N[Se]C4=C(C=CC(=C43)C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


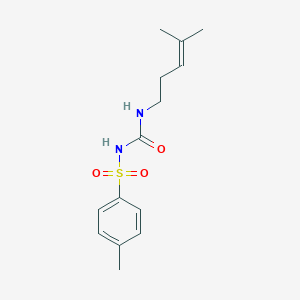
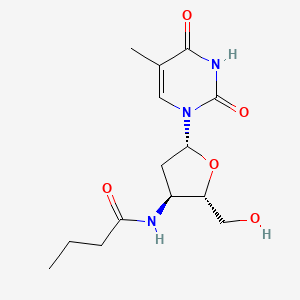
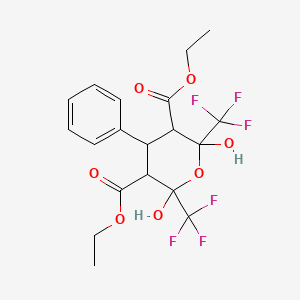
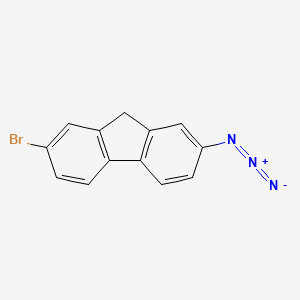
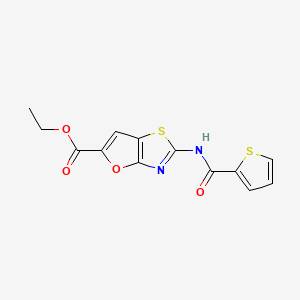


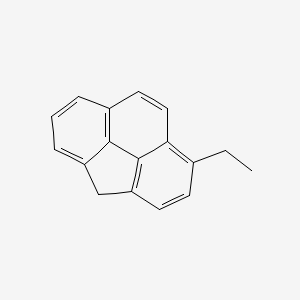
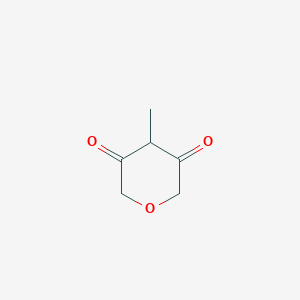
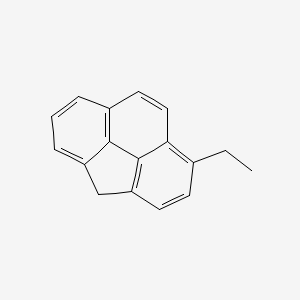
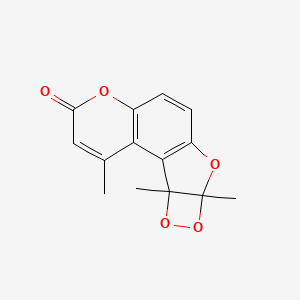
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
